

Structural Analysis of Indole Amide Inhibitor Binding to PHGDH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phgdh-IN-4	
Cat. No.:	B12363266	Get Quote

Disclaimer: As of the latest data, specific public information regarding a compound designated "Phgdh-IN-4" is unavailable. Therefore, this guide will provide a detailed structural and functional analysis of a well-characterized indole amide inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), Compound 15, whose co-crystal structure with PHGDH is publicly available (PDB ID: 6PLG). This compound will serve as a representative example to fulfill the core requirements of the topic.

Introduction

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target.[1][2] A series of potent indole amide inhibitors have been developed that target the NAD+ binding pocket of PHGDH, demonstrating low nanomolar affinities and effective inhibition of de novo serine synthesis in cancer cells.[1][2][3] This technical guide provides an in-depth look at the structural basis of PHGDH inhibition by this class of compounds, using Compound 15 as a prime exemplar.

Data Presentation: Inhibitory Potency of Indole Amide Analogues



The inhibitory activities of the representative indole amide compound and its analogues were determined using an in vitro enzymatic assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound	PHGDH Enzymatic IC50 (μM)	
1	0.238 ± 0.035	
4	0.048 ± 0.005	
14	0.015 ± 0.001	
15	0.008 ± 0.001	

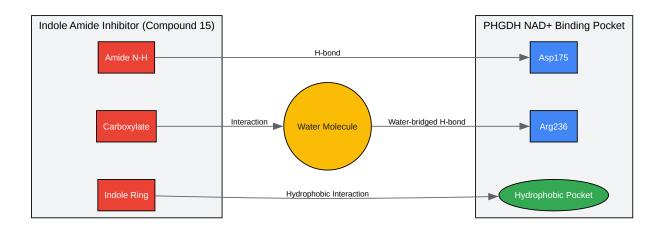
Structural Analysis of Compound 15 Binding to PHGDH

X-ray crystallography of a truncated form of human PHGDH (residues 1-313) in complex with Compound 15 reveals that the inhibitor binds within the adenine-binding region of the NAD+ pocket.[1] This binding mode is characterized by several key interactions that contribute to its high affinity and specificity.

The co-crystal structure (PDB ID: 6PLG) shows that the amide bond N-H of the indole amide forms a crucial hydrogen bond with the carboxylate group of Asp175.[1] Additionally, the carboxylate of the inhibitor interacts with Arg236 through a water-mediated bridge.[1] These interactions anchor the inhibitor within the active site, preventing the binding of the natural cofactor, NAD+. The indole scaffold occupies the hydrophobic pocket typically filled by the adenine ring of NAD+. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole ring and the amide substituent can significantly impact the inhibitory potency of these compounds.[1]

Mandatory Visualization: Binding Interactions and Experimental Workflow

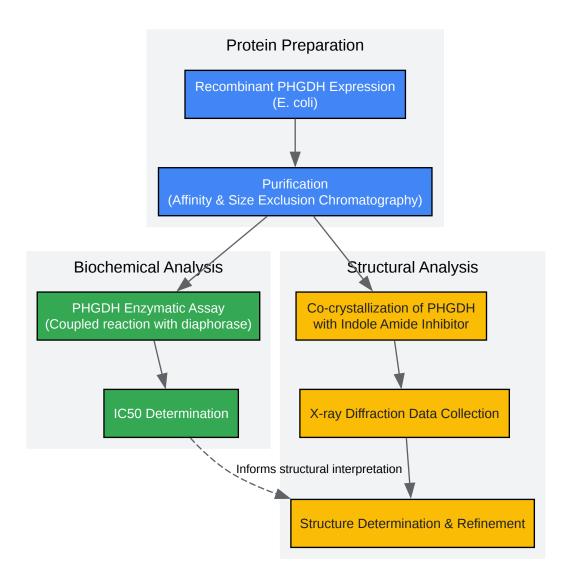




Click to download full resolution via product page

Caption: Binding mode of the indole amide inhibitor in the PHGDH active site.





Click to download full resolution via product page

Caption: Experimental workflow for the analysis of PHGDH inhibitors.

Experimental Protocols Recombinant PHGDH Expression and Purification

A truncated human PHGDH construct (e.g., residues 1-313) is cloned into an expression vector and transformed into a suitable E. coli strain.[1] Protein expression is induced, and the cells are harvested and lysed. The recombinant PHGDH is then purified using a combination of affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[4]



X-ray Crystallography

For co-crystallization, the purified truncated PHGDH is concentrated and mixed with the indole amide inhibitor.[1] Crystals are grown using vapor diffusion methods. X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[5] The structure is solved by molecular replacement using a previously determined PHGDH structure as a search model, and the inhibitor is built into the electron density map.[5][6] The final model is refined to produce the high-resolution structure of the PHGDH-inhibitor complex.[6]

PHGDH Enzymatic Assay

The inhibitory activity of the compounds is determined using a coupled enzymatic assay.[1] In this assay, the production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin) by the enzyme diaphorase. The reaction mixture includes PHGDH, the substrate 3-phosphoglycerate (3-PG), NAD+, diaphorase, and resazurin.[1] To prevent product feedback inhibition, the downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, are also included in the reaction.[1] The rate of the reaction is monitored by measuring the increase in fluorescence of the reduced reporter molecule. IC50 values are calculated by fitting the dose-response data to a four-parameter variable slope model.[1]

Conclusion

The structural and functional data for the indole amide series of PHGDH inhibitors provide a clear mechanism of action for this class of compounds. By competitively binding to the NAD+ pocket, these inhibitors effectively block the first committed step in the de novo serine synthesis pathway. The detailed understanding of the binding mode, facilitated by X-ray crystallography, offers a rational basis for the further structure-based design and optimization of novel and more potent PHGDH inhibitors for therapeutic applications in oncology.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 3. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Structural Analysis of Indole Amide Inhibitor Binding to PHGDH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363266#structural-analysis-of-phgdh-in-4-binding-to-phgdh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com